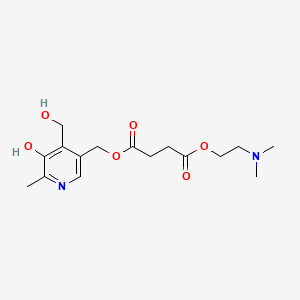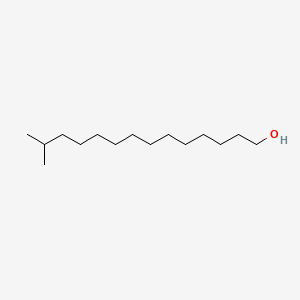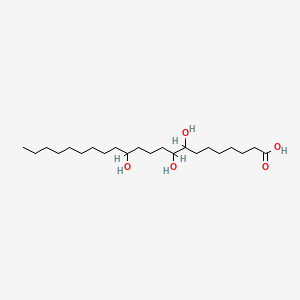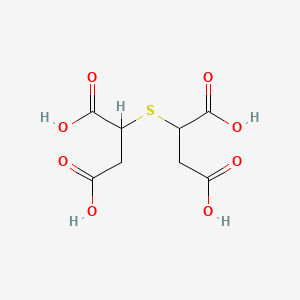
Pirisudanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Pirisudanol is synthesized through the esterification of pyridoxine and deanol with succinic acid. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the ester bond. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Pirisudanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: It has been investigated for its effects on neurotransmitter activity and cognitive function.
Medicine: It is used in the treatment of mild cognitive impairment, fatigue, and depression. It has also been studied for its potential neuroprotective effects.
Industry: It is used in the formulation of nootropic supplements and other cognitive enhancers
Mechanism of Action
Pirisudanol exerts its effects through multiple pathways:
Neurotransmitter Modulation: It enhances the activity of neurotransmitters such as dopamine and norepinephrine, which are crucial for mood regulation, alertness, and concentration.
Cerebral Blood Flow: It improves cerebral blood flow by exerting vasodilatory effects, ensuring adequate oxygen and nutrient delivery to brain cells.
Antioxidant Properties: It acts as an antioxidant, neutralizing free radicals and protecting neurons from oxidative damage.
Energy Metabolism: It enhances glucose utilization in the brain, sustaining energy levels needed for cognitive tasks.
Comparison with Similar Compounds
Pirisudanol is similar to other nootropic compounds such as:
Pyritinol: Another derivative of pyridoxine, used for cognitive enhancement.
Centrophenoxine: A compound that also contains dimethylaminoethanol and is used for its cognitive-enhancing properties.
Oxiracetam: A nootropic compound known for its cognitive-enhancing effects. This compound is unique in its combination of pyridoxine and deanol, which provides a multifaceted approach to cognitive enhancement through neurotransmitter modulation, improved cerebral blood flow, antioxidant properties, and enhanced energy metabolism
Properties
CAS No. |
33605-94-6 |
|---|---|
Molecular Formula |
C16H24N2O6 |
Molecular Weight |
340.37 g/mol |
IUPAC Name |
1-O-[2-(dimethylamino)ethyl] 4-O-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl] butanedioate |
InChI |
InChI=1S/C16H24N2O6/c1-11-16(22)13(9-19)12(8-17-11)10-24-15(21)5-4-14(20)23-7-6-18(2)3/h8,19,22H,4-7,9-10H2,1-3H3 |
InChI Key |
KTOAWCPDBUCJED-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)CO)COC(=O)CCC(=O)OCCN(C)C |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)COC(=O)CCC(=O)OCCN(C)C |
Key on ui other cas no. |
33605-94-6 33510-78-0 |
Related CAS |
33510-78-0 (monomaleate) 53659-00-0 (dimaleate) 53659-00-0 (dimaleate salt/solvate) |
Synonyms |
pyrisuccideanol pyrisuccideanol dimaleate pyrisuccideanol monomaleate Stivane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(6-Amino-4-iodo-2-oxo-4,5-dihydropyrimidin-3-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1217321.png)
![2'-Methyl-1H,1'H-2,5'-bibenzo[d]imidazole](/img/structure/B1217324.png)



![nonacyclo[17.9.2.22,5.03,15.04,12.06,11.016,29.020,25.026,30]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene](/img/structure/B1217330.png)








